molecular formula C20H30Ru B11927521 Bis(pentamethylcyclopentadienyl)ruthenium

Bis(pentamethylcyclopentadienyl)ruthenium

Katalognummer: B11927521
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: FKLMTDKUVVCXES-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis(pentamethylcyclopentadienyl)ruthenium, also known as decamethylruthenocene, is an organometallic compound with the formula Ru(C₅(CH₃)₅)₂. This compound is part of the metallocene family, where a metal atom is sandwiched between two cyclopentadienyl anions. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis(pentamethylcyclopentadienyl)ruthenium can be synthesized through the reaction of pentamethylcyclopentadiene with ruthenium trichloride. The process involves the following steps:

    Preparation of Pentamethylcyclopentadiene: Pentamethylcyclopentadiene is first prepared by methylating cyclopentadiene.

    Reaction with Ruthenium Trichloride: The prepared pentamethylcyclopentadiene is then reacted with ruthenium trichloride in the presence of a reducing agent such as zinc or sodium methoxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Bis(pentamethylcyclopentadienyl)ruthenium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various ruthenium complexes with different oxidation states and ligand environments. These products are valuable in catalysis and materials science .

Wissenschaftliche Forschungsanwendungen

Bis(pentamethylcyclopentadienyl)ruthenium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which bis(pentamethylcyclopentadienyl)ruthenium exerts its effects involves several molecular targets and pathways:

    Catalysis: In catalytic applications, the compound facilitates the transfer of electrons and protons, enabling various chemical transformations.

    Anticancer Activity: The compound can enter cells and interact with cellular components, disrupting metabolic pathways and inducing cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bis(pentamethylcyclopentadienyl)ruthenium is unique due to its high stability, ease of synthesis, and versatile reactivity. Its ability to undergo various chemical transformations and its potential in biomedical applications set it apart from other similar compounds .

Eigenschaften

Molekularformel

C20H30Ru

Molekulargewicht

371.5 g/mol

IUPAC-Name

1,2,3,5,5-pentamethylcyclopenta-1,3-diene;ruthenium(2+)

InChI

InChI=1S/2C10H15.Ru/c2*1-7-6-10(4,5)9(3)8(7)2;/h2*1-5H3;/q2*-1;+2

InChI-Schlüssel

FKLMTDKUVVCXES-UHFFFAOYSA-N

Kanonische SMILES

CC1=[C-]C(C(=C1C)C)(C)C.CC1=[C-]C(C(=C1C)C)(C)C.[Ru+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.